molecular formula C14H22N2O3 B140913 1-(3,4,5-Trimethoxybenzyl)piperazine CAS No. 52146-35-7

1-(3,4,5-Trimethoxybenzyl)piperazine

Cat. No. B140913
CAS RN: 52146-35-7
M. Wt: 266.34 g/mol
InChI Key: OVEVYSWOILUFMF-UHFFFAOYSA-N
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Description

The compound 1-(3,4,5-Trimethoxybenzyl)piperazine is a derivative of benzylpiperazine, which is a class of chemical compounds with various biological activities. While the specific compound 1-(3,4,5-Trimethoxybenzyl)piperazine is not directly mentioned in the provided papers, similar derivatives have been synthesized and studied for their potential biological effects, such as cerebral vasodilation .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives typically involves the attachment of a benzyl group with specific substituents to a piperazine core. For instance, a series of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives were prepared and tested for their biological activities . Another related compound, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, was synthesized to study its metabolites and confirm their structures . These methods could potentially be adapted for the synthesis of 1-(3,4,5-Trimethoxybenzyl)piperazine.

Molecular Structure Analysis

Molecular structure analysis of benzylpiperazine derivatives can be performed using various spectroscopic techniques. For example, 1-(4-Methylbenzyl)piperazine was analyzed using FT-IR, FT-Raman, UV, NMR, and other spectroscopic methods . These techniques help in determining the ground state molecular geometries, vibrational frequencies, and other molecular properties that are crucial for understanding the behavior of these compounds.

Chemical Reactions Analysis

The chemical reactions involving benzylpiperazine derivatives can be complex and are often tailored to produce specific pharmacological effects. The derivatives mentioned in the papers exhibit cerebral vasodilating activities, which implies that they interact with biological systems in a way that affects blood vessels in the brain . The exact chemical reactions and pathways would depend on the substituents attached to the benzylpiperazine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives can be deduced from their molecular structure and the results of spectroscopic analysis. For example, the study of 1-(4-Methylbenzyl)piperazine revealed its dipole moment, hyperpolarizability, and other thermodynamic properties at different temperatures . These properties are indicative of the compound's potential as a non-linear optical material and its stability in various conditions. Additionally, the compound's ability to form a stable complex with Bacillus cereus suggests potential inhibitory activity against this bacterium .

Scientific Research Applications

Cardiotropic Activity

1-(3,4,5-Trimethoxybenzyl)piperazine has been associated with significant antiarrhythmic activity, particularly in aconitine and CaCl2 arrhythmia models. This highlights its potential in cardiac therapeutics (Mokrov et al., 2019).

Cerebral Vasodilation

Derivatives of 1-(3,4,5-Trimethoxybenzyl)piperazine have shown strong cerebral vasodilating activity. These derivatives possess more potent activity than trimetazidine, suggesting their use in neurological disorders (Ohtaka et al., 1987).

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis of 1-(3,4,5-Trimethoxybenzyl)piperazine derivatives has been performed to understand the relationship between molecular structure and binding affinity. This can aid in the development of more effective compounds (Slavov et al., 2004).

Cardioprotection in Myocardial Dysfunction and Injury

Research suggests that 1-(3,4,5-Trimethoxybenzyl)piperazine may offer cardioprotection when administered before reperfusion in cardiac injury scenarios. This indicates its potential in managing ischemic heart diseases (Khan et al., 2010).

Antioxidant Activity

Studies demonstrate the antioxidant activity of 1-(3,4,5-Trimethoxybenzyl)piperazine, particularly in reducing membrane damage induced by oxygen free radicals. This can be pivotal in managing oxidative stress-related disorders (Maridonneau-Parini & Harpey, 1985).

Pharmacological Preconditioning

1-(3,4,5-Trimethoxybenzyl)piperazine has been observed to increase adenosine plasma levels, potentially playing a role in ischemic preconditioning. This suggests a new perspective on its anti-ischemic effects (Blardi et al., 2002).

Synthesis for Medical Applications

Efficient synthesis methods have been developed for drugs like lomerizine, which involve 1-(3,4,5-Trimethoxybenzyl)piperazine, highlighting its importance in pharmaceutical manufacturing (Narsaiah & Kumar, 2010).

Metabolic Modulation in Myocardial Ischemia

1-(3,4,5-Trimethoxybenzyl)piperazine has shown promise as a metabolic modulator in the treatment of ischemic heart diseases. Its addition to conventional therapy can improve cardiac function and reduce injury (Ivan et al., 2018).

Future Directions

The future directions of “1-(3,4,5-Trimethoxybenzyl)piperazine” could involve its use as a building block in the synthesis of various derivatives, as seen with similar compounds .

properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEVYSWOILUFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966502
Record name 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine
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Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-Trimethoxybenzyl)piperazine

CAS RN

52146-35-7
Record name 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine
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Record name 1-((3,4,5-Trimethoxyphenyl)methyl)piperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine
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Record name 1-((3,4,5-TRIMETHOXYPHENYL)METHYL)PIPERAZINE
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Synthesis routes and methods I

Procedure details

Synthesized according to General Procedure A: 3,4,5-trimethoxybenzyl chloride (4{16}, 5 g, 23.1 mmol, 1 equiv.), piperazine (11.9 g, 138.5 mmol, 6 equiv.), THF (50.5 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{16} (5.59 g, 91%) as a white solid. 1H-NMR (500 MHz, CDCl3): δ 6.46 (s, 2H), 3.75 (s, 6H), 3.72 (s, 3H), 3.30 (s, 2H), 2.78 (t, 4H, J=5.0 Hz), 2.29 (br s, 4H), 1.55 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 152.7, 136.4, 133.7, 105.4, 63.6, 60.5, 55.7, 54.2, 45.8.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4.48 g of piperazine (6 hydrates) and 10 ml of ethanol was warmed at 65°-70° C. to give a homogeneous solution. To the solution were added 4.09 g of piperazine?2HCl H2O and 5 ml of ethanol. At the same temperature, 5.0 g of 3,4,5-trimethoxybenzyl chloride and 15 ml of ethanol were further added at once. The resulting mixture was stirred at 65°-70° C. for additional 30 min. and then chilled with ice. A precipitated insoluble was removed by filtration, and the resulting mother liquer was concentrated. To the concentrated mother liquer was added 8 ml of ethanolic 6-N hydrochloric acid. The mixture was stirred for 30 min under chilling with ice. Precipitated crystals were collected by filtration, washed with ethanol and dried to give hydrochloride of the desired compound.
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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